molecular formula C11H14ClN3 B6155708 1-(2-phenylethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 2758004-22-5

1-(2-phenylethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6155708
CAS No.: 2758004-22-5
M. Wt: 223.7
InChI Key:
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Description

1-(2-Phenylethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenylethyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 1-(2-phenylethyl)-1H-pyrazol-4-amine with hydrochloric acid. The process can be carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in a solvent such as methanol or ethanol, and the product is isolated by crystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-phenylethyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-(2-phenylethyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

  • 1-(2-phenylethyl)-1H-pyrazol-4-amine
  • 1-(2-phenylethyl)-1H-pyrazol-4-carboxylic acid
  • 1-(2-phenylethyl)-1H-pyrazol-4-methanol

Uniqueness: 1-(2-phenylethyl)-1H-pyrazol-4-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or material properties, making it valuable for specific applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-phenylethyl)-1H-pyrazol-4-amine hydrochloride involves the reaction of 2-phenylethylamine with 1H-pyrazole-4-carboxylic acid, followed by reduction of the resulting imine to form the desired product. The hydrochloride salt is then formed by reaction with hydrochloric acid.", "Starting Materials": [ "2-phenylethylamine", "1H-pyrazole-4-carboxylic acid", "Sodium triacetoxyborohydride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 2-phenylethylamine is reacted with 1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form an imine intermediate.", "Step 2: The imine intermediate is reduced using sodium triacetoxyborohydride in methanol to form the desired product, 1-(2-phenylethyl)-1H-pyrazol-4-amine.", "Step 3: The product is then dissolved in diethyl ether and hydrochloric acid is added to form the hydrochloride salt of the product.", "Step 4: The hydrochloride salt is isolated by filtration and washed with diethyl ether to remove any impurities." ] }

CAS No.

2758004-22-5

Molecular Formula

C11H14ClN3

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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